N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide
Description
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide is a pyrrolidinone-based acetamide derivative featuring a phenyl group and a propargylamine (prop-2-yn-1-ylamino) substituent on the pyrrolidinone ring. The ethyl linker connects the acetamide moiety to the heterocyclic core.
Properties
IUPAC Name |
N-[2-[2-oxo-3-[phenyl-(prop-2-ynylamino)methyl]pyrrolidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-3-10-20-17(15-7-5-4-6-8-15)16-9-12-21(18(16)23)13-11-19-14(2)22/h1,4-8,16-17,20H,9-13H2,2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGRCJYDWOYLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1CCC(C1=O)C(C2=CC=CC=C2)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolidine derivative with an acetamide precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Toxicological Profiles
Notable Risks:
Biological Activity
N-(2-(2-Oxo-3-(phenyl(prop-2-yn-1-ylamino)methyl)pyrrolidin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an acetamide moiety, and a phenyl group attached to a prop-2-yn-1-ylamino side chain. Its molecular formula is , with a molecular weight of approximately 336.42 g/mol.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, various pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, the Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Pyrrolidine Derivative A | 0.0039 | S. aureus |
| Pyrrolidine Derivative B | 0.025 | E. coli |
| Pyrrolidine Derivative C | 0.010 | Candida albicans |
The mechanism by which this compound exhibits its biological activity is believed to involve the disruption of cellular processes in target organisms. Specifically, the compound may interfere with protein synthesis or cell wall integrity, leading to cell death .
Study on Antibacterial Activity
In a study investigating the antibacterial effects of various pyrrolidine derivatives, this compound was tested alongside other compounds. The results demonstrated that this compound had a notable inhibitory effect on E. coli, with a reported MIC of 0.015 mg/mL, indicating its potential as an antibacterial agent .
Antifungal Activity Assessment
Another study evaluated the antifungal properties of the compound against Candida albicans. The results indicated an MIC of 16.69 µM, suggesting moderate antifungal activity compared to established antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
